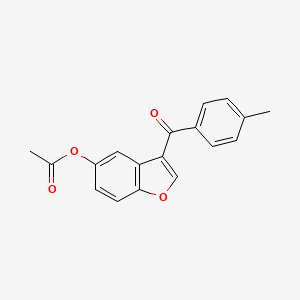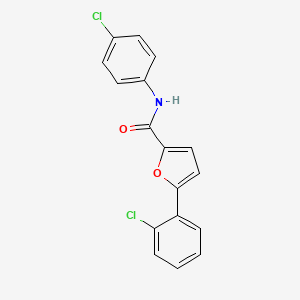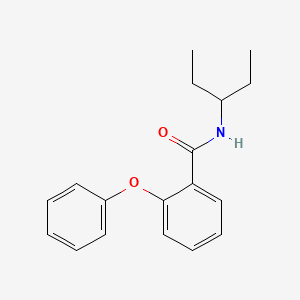![molecular formula C18H20FN3O B5867541 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPB has been studied extensively for its ability to modulate the activity of certain proteins, which has led to its investigation as a potential treatment for a variety of diseases.
Mecanismo De Acción
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the SH2 domain of STAT3, which prevents the protein from being activated and translocating to the nucleus of the cell. This ultimately leads to the inhibition of STAT3-mediated gene transcription, which is necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many other proteins. This has led to its investigation as a potential treatment for diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for certain proteins, which allows for targeted inhibition of specific pathways. However, one limitation is that 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may have off-target effects on other proteins, which could lead to unintended consequences.
Direcciones Futuras
There are many potential future directions for the use of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in scientific research. For example, further investigation into its potential as a cancer therapeutic could lead to the development of new treatments for a variety of cancers. Additionally, its ability to inhibit the activity of HSP90 could lead to the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in these and other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with piperazine to form 4-fluoro-N-(4-methylpiperazin-1-yl)aniline. This intermediate compound is then reacted with benzoyl chloride to yield the final product, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively in the field of cancer research due to its ability to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Specifically, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein STAT3, which is overexpressed in many types of cancer and is known to promote tumor growth and survival.
Propiedades
IUPAC Name |
4-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSQXWEDLEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)


![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)


![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
